REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].Br[C:5]1(Br)[C:9](=O)NN=[CH:6]1.Cl.[NH2:13][C:14]1[CH:19]=[C:18](Cl)[C:17]([OH:21])=[C:16](Cl)[CH:15]=1.[CH2:23](N(CC)CC)C>>[CH:23]1[C:6](=[N:13][C:14]2[CH:19]=[CH:18][C:17]([OH:21])=[CH:16][CH:15]=2)[CH:5]=[CH:9][C:1](=[O:3])[CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
dibromopyrazolone
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
BrC1(C=NNC1=O)Br
|
Name
|
Compound 2-A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1(C=NNC1=O)Br
|
Name
|
|
Quantity
|
0.011 mol
|
Type
|
reactant
|
Smiles
|
Cl.NC1=CC(=C(C(=C1)Cl)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The solution, which quickly becomes magenta, is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
After this has dissolved
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-acetone bath
|
Type
|
CUSTOM
|
Details
|
The solid recovered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |